4-iodo-N,N-dimethylbenzenesulfonamide

Descripción general

Descripción

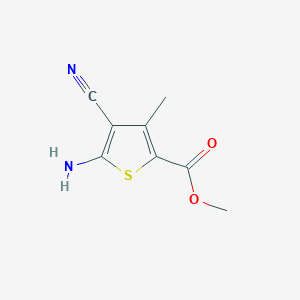

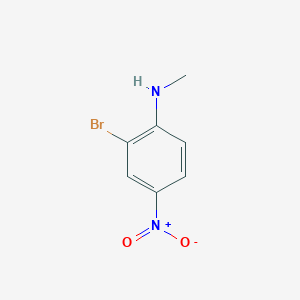

“4-iodo-N,N-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C8H10INO2S . It has a molecular weight of 311.14 g/mol . The IUPAC name for this compound is 4-iodo-N,N-dimethylbenzenesulfonamide .

Molecular Structure Analysis

The InChI code for “4-iodo-N,N-dimethylbenzenesulfonamide” is 1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 . The compound’s structure includes an iodine atom attached to a benzene ring, which is also attached to a sulfonamide group with two methyl groups .

Physical And Chemical Properties Analysis

“4-iodo-N,N-dimethylbenzenesulfonamide” has a molecular weight of 311.14 g/mol . It has a computed XLogP3 value of 3.2 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 310.94770 g/mol . The topological polar surface area is 45.8 Ų .

Aplicaciones Científicas De Investigación

Antiproliferative Agent Development

4-iodo-N,N-dimethylbenzenesulfonamide: has been explored for its potential as an antiproliferative agent. Researchers have synthesized derivatives of this compound to evaluate their efficacy against cancer cell lines, particularly breast cancer cells . The compound’s ability to inhibit cell proliferation makes it a candidate for further research in cancer treatment.

Carbonic Anhydrase IX Inhibition

This compound has been studied for its interaction with carbonic anhydrase IX (CA IX), a protein often overexpressed in cancer cells . Molecular docking studies suggest that derivatives of 4-iodo-N,N-dimethylbenzenesulfonamide could bind to CA IX, potentially inhibiting its activity and contributing to anticancer effects.

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds, which include pyridine, thiophene, and thiazole derivatives, have diverse applications, including in pharmaceuticals and materials science.

Chemical Education and Research

As a compound with a relatively straightforward synthesis route, 4-iodo-N,N-dimethylbenzenesulfonamide can be used in educational settings to teach advanced organic synthesis techniques. It also serves as a model compound for research into sulfonamide chemistry.

Propiedades

IUPAC Name |

4-iodo-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKJEIFWPMIDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355450 | |

| Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-N,N-dimethylbenzenesulfonamide | |

CAS RN |

22184-85-6 | |

| Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)